![molecular formula C14H7F4N3O2 B8054647 3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054647.png)
3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
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Overview
Description
Compound “3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the yield and purity of the final product. Detailed synthetic routes often involve organic reactions like nucleophilic substitution, oxidation, or reduction.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: Compound “3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of compound “3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may act by inhibiting or activating certain enzymes, altering signal transduction pathways, or binding to specific receptors to exert its effects.
Comparison with Similar Compounds
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compound “3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” is unique in its specific molecular structure and reactivity compared to similar compounds. While it shares some chemical properties with compounds like “CID 2632” and “CID 6540461,” its distinct functional groups and reactivity profile make it suitable for unique applications in research and industry.
This detailed article provides a comprehensive overview of compound “this compound,” highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-9-3-1-2-8(11(9)14(16,17)18)7-4-5-19-10(6-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETBWMQNOFRBIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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